BHPI

Vue d'ensemble

Description

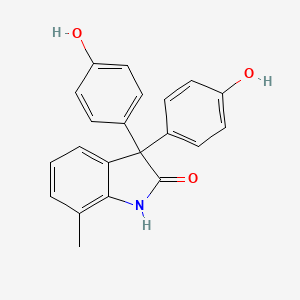

BHPI, également connu sous le nom de 3,3-bis(4-hydroxyphényl)-7-méthyl-1,3-dihydro-2H-indol-2-one, est un puissant inhibiteur du récepteur des œstrogènes alpha (ERα). Ce composé est connu pour sa capacité à bloquer efficacement l’expression génique régulée par l’œstrogène nucléaire-ERα. This compound déclenche une activation soutenue de l’ERα, dépendant du capteur de stress du réticulum endoplasmique, notamment de la réponse aux protéines non repliées, et inhibe de manière constante la synthèse des protéines .

Méthodes De Préparation

La synthèse du BHPI implique plusieurs étapes, commençant par la préparation de la structure de base de l’indolone. La voie synthétique implique généralement les étapes suivantes :

Formation du noyau d’indolone : Le noyau d’indolone est synthétisé par une réaction de cyclisation impliquant un précurseur approprié.

Fonctionnalisation : Le noyau d’indolone est ensuite fonctionnalisé avec des groupes hydroxyphényl aux positions 3,3.

Méthylation : La dernière étape implique la méthylation du noyau d’indolone pour introduire le groupe méthyle à la position 7

Analyse Des Réactions Chimiques

Le BHPI subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyphényl.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle du noyau d’indolone.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d’hydrogène, des réducteurs tels que le borohydrure de sodium et divers électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé outil pour étudier l’inhibition du récepteur des œstrogènes alpha et ses effets en aval.

Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle du récepteur des œstrogènes alpha dans divers processus cellulaires, notamment la réponse aux protéines non repliées et l’inhibition de la synthèse des protéines.

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des cancers positifs au récepteur des œstrogènes alpha, tels que le cancer du sein et le cancer de l’ovaire.

Applications De Recherche Scientifique

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

Mécanisme D'action

Le BHPI exerce ses effets en interagissant directement avec le récepteur des œstrogènes alpha et en inhibant de manière non compétitive l’expression génique régulée par le récepteur des œstrogènes alpha. Cette interaction conduit à l’hyperactivation rapide de la phospholipase C gamma sur la membrane plasmique dans les cellules cancéreuses positives au récepteur des œstrogènes alpha, produisant de l’inositol 1,4,5-triphosphate. Cela, à son tour, ouvre les canaux calciques du récepteur de l’inositol 1,4,5-triphosphate du réticulum endoplasmique, conduisant à un épuisement rapide des réserves de calcium du réticulum endoplasmique. Le this compound modifie l’effet habituel de l’œstrogène-récepteur des œstrogènes alpha, provoquant une activation sévère et prolongée de la réponse aux protéines non repliées, la transformant d’une réponse protectrice à une réponse toxique .

Comparaison Avec Des Composés Similaires

Le BHPI est unique dans sa capacité à induire une activation soutenue de la réponse aux protéines non repliées et à inhiber la synthèse des protéines. Les composés similaires comprennent :

Tamoxifène : Un modulateur sélectif du récepteur des œstrogènes utilisé dans le traitement du cancer du sein positif au récepteur des œstrogènes.

Fulvestrant : Un antagoniste du récepteur des œstrogènes utilisé dans le traitement du cancer du sein métastatique positif aux récepteurs hormonaux.

Raloxifène : Un autre modulateur sélectif du récepteur des œstrogènes utilisé dans la prévention et le traitement de l’ostéoporose chez les femmes ménopausées .

Le this compound se distingue par son inhibition non compétitive du récepteur des œstrogènes alpha et sa capacité à induire une réponse toxique aux protéines non repliées, ce qui en fait un outil précieux dans la recherche sur le cancer .

Activité Biologique

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

- Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .

- Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .

- Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Studies

- In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .

- Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

Propriétés

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.